3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O5S and its molecular weight is 374.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are carbonic anhydrase isoenzymes . These are important metalloenzymes involved in many physiological processes, including pH control, fluid secretion, and ion transport .
Biochemical Pathways
The compound affects the biochemical pathway involving the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3–) and protons (H+) via a metal hydroxide nucleophilic mechanism . This pathway is crucial for many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport .
Result of Action
The compound effectively inhibits the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it could have potential anti-fibrotic effects .
Properties
IUPAC Name |
3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWZZMXBBSBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.